6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a unique combination of a furan ring, a trifluoromethyl group, and a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolopyridine core, followed by the introduction of the furan and trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrrolopyridine core can be reduced to form dihydropyrrolopyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrrolopyridine core can produce dihydropyrrolopyridine derivatives.
Scientific Research Applications
6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study enzyme interactions and binding affinities.
Medicine: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The furan ring and pyrrolopyridine core can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
6-(trifluoromethyl)pyridine-2-carboxylic acid: This compound shares the trifluoromethyl and pyridine moieties but lacks the furan ring and pyrrolopyridine core.
2-(trifluoromethyl)pyridine-5-boronic acid: This compound contains the trifluoromethyl and pyridine groups but has a boronic acid functional group instead of the carboxylic acid and lacks the furan ring.
Uniqueness
6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its combination of a furan ring, a trifluoromethyl group, and a pyrrolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
6-(Furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a complex organic compound characterized by its unique structural features, including a pyrrolo-pyridine core fused with a furan ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) implicated in various cancers.
Structural Characteristics
The molecular formula of this compound is C13H7F3N2O3, with a molecular weight of approximately 296.20 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity and interaction with target proteins.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that this compound exhibits significant inhibitory activity against FGFR isoforms. In vitro studies have demonstrated that derivatives of this compound can inhibit FGFRs with IC50 values in the nanomolar range, suggesting potent anti-cancer properties. The interaction studies reveal that the compound forms critical hydrogen bonds with key amino acids in the FGFR binding pocket, essential for its inhibitory activity .
Antibacterial Activity
In addition to its anticancer potential, compounds related to the pyrrolo[2,3-b]pyridine class have shown antibacterial properties. For instance, derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications to the pyrrolo structure can enhance antibacterial efficacy.
Case Studies
- Anticancer Activity : A study evaluated the effects of various derivatives of this compound on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria. The study found that certain derivatives were significantly more effective than existing antibiotics, suggesting a promising avenue for developing new antibacterial agents .
Research Findings Summary
Activity | Target | IC50/MIC Values | Notes |
---|---|---|---|
FGFR Inhibition | Cancer receptors | Nanomolar range | Potential for cancer therapy |
Antibacterial Activity | Staphylococcus aureus | 3.12 - 12.5 μg/mL | More effective than some current antibiotics |
Properties
CAS No. |
1083196-27-3 |
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Molecular Formula |
C13H7F3N2O3 |
Molecular Weight |
296.20 g/mol |
IUPAC Name |
6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H7F3N2O3/c14-13(15,16)7-5-8(10-2-1-3-21-10)17-11-6(7)4-9(18-11)12(19)20/h1-5H,(H,17,18)(H,19,20) |
InChI Key |
DNYZDAHKXQMBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(N3)C(=O)O)C(=C2)C(F)(F)F |
Origin of Product |
United States |
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